molecular formula C10H12N2O B3266770 6-(Tert-butoxy)pyridine-3-carbonitrile CAS No. 435273-36-2

6-(Tert-butoxy)pyridine-3-carbonitrile

Cat. No. B3266770
CAS RN: 435273-36-2
M. Wt: 176.21 g/mol
InChI Key: BQRIHOKZPGJPDC-UHFFFAOYSA-N
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Description

“6-(Tert-butoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS number 435273-36-2 . It is used in various fields, including pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Analysis

A notable application of related pyridine derivatives includes their synthesis for the development of complex molecular structures. For instance, cobalt(II)-mediated synthesis has been utilized for preparing certain pyridine derivatives, showcasing a route for creating planar molecules with potential for coordination behavior and supramolecular associations (Garza-Ortiz et al., 2013). Furthermore, the synthesis of fluorescent pyridine derivatives has been explored, with findings contributing to the understanding of molecular structure and interactions, although these compounds showed limited antimicrobial and antioxidant activity (Ibrahim et al., 2018).

Coordination Chemistry

Research into pyridine derivatives has also extended to their use as ligands in coordination chemistry. The synthesis and coordination chemistry of pyridine-based ligands have been reviewed, highlighting their application in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).

Materials Science

In materials science, pyridine derivatives have been investigated for their optical properties and potential use in electronics. For example, structural and optical analysis of some pyridine derivatives has been conducted to understand their emission spectra, which could have implications for developing fluorescent materials (Cetina et al., 2010). Additionally, pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating the potential for practical applications in corrosion protection (Dandia et al., 2013).

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIHOKZPGJPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butoxy)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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